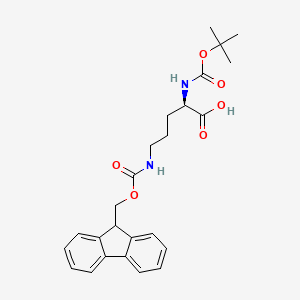

Boc-D-Orn(Fmoc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWACZYMHWWEK-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679787 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163336-15-0 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Boc-D-Orn(Fmoc)-OH used for in research

The δ-amino group of ornithine, once deprotected, serves as a versatile handle for constructing branched peptides or for conjugating other molecules like labels, drugs, or lipids. [20]This allows for the creation of multi-functional molecules, such as targeted drug delivery systems or peptide-based vaccines. [13][21]

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. Researchers must optimize conditions based on the specific peptide sequence, resin, and available instrumentation.

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin

This protocol is foundational for synthesizing C-terminal carboxylic acid peptides or for head-to-tail cyclization strategies. [15] Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Methanol (MeOH)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Place the resin (e.g., 300 mg for a 0.1 mmol scale) into the reaction vessel. Swell the resin in DCM for at least 30 minutes. [15]2. Amino Acid Preparation: In a separate vial, dissolve this compound (~1.5 eq. relative to resin loading) and DIPEA (3.0 eq.) in anhydrous DCM.

-

Coupling: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Capping: To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes. [16]5. Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for the next step (either Nα-Boc deprotection or Nδ-Fmoc deprotection).

Protocol 2: Selective Side-Chain (Fmoc) Deprotection

This procedure exposes the δ-amino group for cyclization or branching while the Nα-Boc group remains intact.

Materials:

-

Loaded peptide-resin from Protocol 1

-

20% (v/v) piperidine in DMF

-

DMF

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes. Drain the DMF.

-

Fmoc Removal: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. [17]3. Repeat Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes to ensure complete removal. [17][18]4. Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [6]5. Verification (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol follows the selective Fmoc deprotection (Protocol 2) and the cleavage of the Nα-Boc group.

Materials:

-

Resin-bound linear peptide with free N-terminus and C-terminus

-

Coupling reagents: e.g., HBTU (3 eq.), HOBt (3 eq.)

-

Base: DIPEA (6 eq.)

-

DMF

Procedure:

-

Resin Swelling: Swell the fully deprotected linear peptide-resin in DMF.

-

Cyclization: In a separate vial, dissolve the coupling reagents (HBTU, HOBt) and DIPEA in DMF. Add this solution to the resin. [16]3. Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product via mass spectrometry. [16]4. Washing: Once cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Final Cleavage: The cyclic peptide can now be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). [16]

Conclusion and Future Outlook

This compound is more than a simple amino acid derivative; it is a strategic tool that grants synthetic chemists precise control over molecular architecture. Its robust orthogonal protection scheme is fundamental to the construction of complex peptides, particularly macrocycles, which are of increasing interest in modern drug discovery. [8][19]As peptide therapeutics continue to evolve, the demand for sophisticated building blocks like this compound will undoubtedly grow, enabling the creation of next-generation therapies with enhanced stability, potency, and specificity.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.

- BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.

- BenchChem. (2025). A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)

- Cayman Chemical. (n.d.). Boc-Orn(Fmoc)-OH (CAS 150828-96-9).

- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.

- Fisher Scientific. (n.d.). This compound, min 98%.

- ChemPep. (n.d.). 163336-15-0 | this compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 163336-15-0.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- BOC Sciences. (n.d.).

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- BenchChem. (2025). Fmoc-Orn(Boc)

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- BenchChem. (2025).

- ChemicalBook. (n.d.). This compound | 163336-15-0.

- Smolecule. (n.d.). Buy Boc-Orn(Fmoc)-OH | 150828-96-9.

- BOC Sciences. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH.

- UCI Department of Chemistry. (n.d.).

- BOC Sciences. (n.d.). Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine.

- Paolucci, C., et al. (2022).

- LookChem. (n.d.). Cas 150828-96-9,BOC-ORN(FMOC)-OH.

- Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chempep.com [chempep.com]

- 12. scbt.com [scbt.com]

- 13. Cas 150828-96-9,BOC-ORN(FMOC)-OH | lookchem [lookchem.com]

- 14. This compound | 163336-15-0 [amp.chemicalbook.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Nα-Boc-Nδ-Fmoc-D-ornithine: Properties, Protocols, and Strategic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and therapeutic development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Nα-Boc-Nδ-Fmoc-D-ornithine, a derivative of the non-canonical amino acid D-ornithine, stands out as a pivotal building block. Its unique dual-protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino group, offers chemists precise, orthogonal control over peptide chain elongation and side-chain modification.[1][2] This guide provides an in-depth exploration of the chemical properties, handling, and strategic applications of Nα-Boc-Nδ-Fmoc-D-ornithine, designed to empower researchers in the synthesis of complex and therapeutically relevant peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Nα-Boc-Nδ-Fmoc-D-ornithine is fundamental to its effective use in synthesis and ensuring the purity of the final product.

Core Chemical and Physical Data

The fundamental properties of Nα-Boc-Nδ-Fmoc-D-ornithine are summarized in the table below, compiled from various chemical suppliers. These parameters are critical for accurate reagent preparation and reaction stoichiometry.

| Property | Value | References |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [2] |

| Molecular Weight | 454.53 g/mol | [2] |

| Appearance | White to off-white powder/crystalline powder | [3][4] |

| Melting Point | 143-152 °C | [2] |

| Optical Rotation | [α] ২০/D +4 ± 2º (c=1 in DMF) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from laboratory use indicates that Nα-Boc-Nδ-Fmoc-D-ornithine is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] Its hydrochloride salt form is noted to have enhanced solubility in aqueous solutions.[6]

Stability and Storage

Nα-Boc-Nδ-Fmoc-D-ornithine is stable under recommended storage conditions, which are typically at 0-8 °C in a tightly sealed container to protect from moisture.[2] The stability of the protecting groups is paramount to its utility. The Boc group is stable to the basic conditions used for Fmoc removal, and conversely, the Fmoc group is generally stable to the acidic conditions required for Boc deprotection.[7] However, prolonged exposure to strong acids or bases outside of controlled deprotection steps should be avoided to prevent premature cleavage. The compound should also be protected from strong oxidizing agents.[8]

The Principle of Orthogonal Protection

The strategic advantage of Nα-Boc-Nδ-Fmoc-D-ornithine lies in its orthogonal protecting group strategy. This allows for the selective deprotection of one amino group while the other remains protected, enabling site-specific modifications.

This differential lability is the cornerstone of its application in complex peptide synthesis, allowing for either peptide chain elongation at the α-amino position or side-chain modification at the δ-amino position.[7][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Nα-Boc-Nδ-Fmoc-D-ornithine is a versatile tool in Fmoc-based SPPS. The following protocols detail the key steps for its incorporation and subsequent selective deprotection.

General SPPS Workflow

The incorporation of Nα-Boc-Nδ-Fmoc-D-ornithine into a growing peptide chain follows the standard Fmoc-SPPS cycle.

Step-by-Step Experimental Protocols

Protocol 1: On-Resin Fmoc Deprotection of the δ-Amino Group

This protocol is employed when the peptide chain has been elongated to the desired length, and a side-chain modification is required at the D-ornithine residue.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate for 5-10 minutes at room temperature.[3]

-

Drain and Repeat: Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.[7]

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for side-chain modification.

Protocol 2: On-Resin Boc Deprotection of the α-Amino Group

This protocol is used to deprotect the α-amino group for subsequent peptide bond formation.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

Deprotection Cocktail: Prepare a deprotection cocktail of 20-50% trifluoroacetic acid (TFA) in DCM. A common starting point is 20-30% TFA.[7]

-

Deprotection: Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.[7]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and cleaved Boc byproducts.[7]

-

Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.[7]

-

Final Wash: Wash the resin again with DMF and DCM. A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete Boc deprotection.[7]

Protocol 3: Coupling of Nα-Boc-Nδ-Fmoc-D-ornithine

This protocol details the coupling of the amino acid to the growing peptide chain on the solid support.

-

Resin Preparation: Ensure the N-terminal of the peptide-resin is deprotected (free amine) and washed.

-

Activation: In a separate vial, dissolve Nα-Boc-Nδ-Fmoc-D-ornithine (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents).[1][9]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1][10]

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Advanced Applications: Synthesis of Cyclic Peptides

The orthogonal nature of Nα-Boc-Nδ-Fmoc-D-ornithine makes it particularly valuable for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.[11]

Case Study: On-Resin Side-Chain to Side-Chain Cyclization

A common strategy involves forming a lactam bridge between the side chain of D-ornithine and an acidic amino acid like aspartic acid or glutamic acid.

-

Linear Peptide Synthesis: The linear peptide is assembled on a suitable resin using standard Fmoc-SPPS, incorporating Nα-Boc-Nδ-Fmoc-D-ornithine and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH).[11]

-

Selective Side-Chain Deprotection: The protecting groups on the side chains of D-ornithine (Fmoc) and the acidic amino acid (e.g., Allyl) are selectively removed on-resin using their respective orthogonal deprotection conditions (piperidine for Fmoc, Pd(PPh₃)₄/PhSiH₃ for Allyl).[7][12]

-

On-Resin Cyclization: The now free side-chain amine of D-ornithine and the free side-chain carboxyl group of the acidic residue are coupled on-resin using standard coupling reagents (e.g., HATU/DIPEA) to form the lactam bridge.[11]

-

Final Cleavage and Deprotection: The cyclic peptide is then cleaved from the resin, and any remaining protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Nα-Boc-Nδ-Fmoc-D-ornithine and the peptides synthesized from it.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of protected amino acids and the final peptide products.[13] A typical method for purity analysis of protected amino acids involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which provides structural confirmation. The fragmentation of N-protected amino acids is influenced by the type of protecting group. For Boc-protected derivatives, a characteristic loss of isobutylene (56 Da) and/or the entire Boc group (100 Da) is often observed.[14] For Fmoc-derivatives, fragmentation can involve the fluorenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Common Issues in Synthesis

Even with optimized protocols, challenges can arise during the incorporation of Nα-Boc-Nδ-Fmoc-D-ornithine.

-

Incomplete Coupling: Due to the steric hindrance of the protecting groups, incomplete coupling can occur. This is typically detected by a positive Kaiser test.[10]

-

Side Reactions: During peptide synthesis, side reactions such as racemization or the formation of deletion sequences can occur. Arginine residues, if present, can sometimes lead to ornithine as a side product during cleavage.[18]

-

Solution: Careful selection of coupling reagents and additives (e.g., HOBt, Oxyma) can minimize racemization. Ensuring complete coupling at each step is crucial to prevent deletion sequences.[15]

-

-

Peptide Aggregation: Sequences rich in hydrophobic residues can be prone to aggregation on the resin, hindering reagent access.

-

Solution: The use of chaotropic salts or solvent mixtures that disrupt secondary structures (e.g., DMF/DCM) can help mitigate aggregation.

-

Conclusion

Nα-Boc-Nδ-Fmoc-D-ornithine is an indispensable tool for the modern peptide chemist. Its well-defined chemical properties and the orthogonality of its protecting groups provide a robust platform for the synthesis of complex peptides with high precision and purity. From linear therapeutic peptides to conformationally constrained cyclic analogues, the strategic application of this building block opens up a vast chemical space for drug discovery and development. A thorough understanding of its properties, coupled with optimized handling and reaction protocols as outlined in this guide, will enable researchers to harness the full potential of Nα-Boc-Nδ-Fmoc-D-ornithine in their synthetic endeavors.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Side reactions in peptide synthesis. (n.d.). Retrieved from [Link]

-

Protecting Groups in Peptide Synthesis. (2020). Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). Angewandte Chemie International Edition, 57(44), 14378-14403. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). (n.d.). Retrieved from [Link]

-

HPLC method and sample preparation for amino acids? (2013). Retrieved from [Link]

-

analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

-

Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. (2013). Journal of Mass Spectrometry, 48(8), 863-873. Retrieved from [Link]

-

Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs. (n.d.). Retrieved from [Link]

-

Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). Cells, 11(7), 1156. Retrieved from [Link]

-

Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). Retrieved from [Link]

-

ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Retrieved from [Link]

-

ESI‐MS/MS fragmentation (CID, N2) of the ornithine‐containing peptide... (n.d.). Retrieved from [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9, 6423. Retrieved from [Link]

-

ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). Retrieved from [Link]

-

1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (2018). Journal of Pharmaceutical and Biomedical Analysis, 154, 37-46. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Organics, 3(1), 1-15. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3329. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. agilent.com [agilent.com]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Boc-D-Orn(Fmoc)-OH: Physicochemical Properties, Orthogonal Synthesis, and Applications in Advanced Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and pharmaceutical development, the precise assembly of complex peptide architectures is paramount. The strategic use of orthogonally protected amino acids is fundamental to achieving this precision. Among these critical reagents, Nα-Boc-Nδ-Fmoc-D-ornithine, commonly referred to as Boc-D-Orn(Fmoc)-OH, stands out as a versatile and indispensable building block. Its unique dual-protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, provides chemists with exceptional control over peptide chain elongation and modification.[1]

This technical guide offers an in-depth exploration of this compound, from its core physicochemical properties to its strategic applications in solid-phase peptide synthesis (SPPS). We will delve into the principles of orthogonal protection that this molecule embodies and provide a detailed experimental protocol for its use in the synthesis of cyclic peptides—a class of molecules with burgeoning importance in drug discovery.[2][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique capabilities of this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C25H30N2O6 | [4] |

| Molecular Weight | 454.53 g/mol | [4] |

| CAS Number | 163336-15-0 | [4] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | |

| Synonyms | Nα-Boc-Nδ-Fmoc-D-ornithine | [4] |

The Principle of Orthogonal Protection: The Power of Boc and Fmoc

The strategic utility of this compound is rooted in the concept of orthogonal protection .[] In peptide synthesis, protecting groups are used to prevent unwanted side reactions at reactive functionalities, such as the amino groups of amino acids. An orthogonal protection strategy employs multiple protecting groups that can be selectively removed under different chemical conditions, without affecting the other protecting groups.[][7]

This compound is a prime example of this principle, with two distinct protecting groups:

-

The Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of D-ornithine and is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[8]

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the δ-amino group of the ornithine side chain and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

This differential lability allows for the selective deprotection of either the α-amino group for linear peptide chain elongation or the δ-amino group for side-chain modification or cyclization.[9]

Caption: Orthogonal deprotection of this compound.

Strategic Applications in Peptide Synthesis

The unique structure of this compound makes it a powerful tool for the synthesis of complex peptides. Its primary applications include:

-

Synthesis of Branched Peptides: The orthogonally protected side chain of ornithine can be used as an attachment point for a second peptide chain, leading to the formation of branched peptides.

-

Introduction of D-Amino Acids: The D-configuration of the ornithine in this compound is crucial for the synthesis of peptides with unnatural stereochemistry. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, a desirable property for therapeutic peptides.[10]

-

Synthesis of Cyclic Peptides: this compound is particularly valuable for the synthesis of cyclic peptides.[9] The ornithine side chain can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, such as aspartic acid or glutamic acid.

Experimental Protocol: Solid-Phase Synthesis of a Head-to-Tail Cyclic Peptide

The following protocol provides a detailed methodology for the synthesis of a model head-to-tail cyclic peptide using this compound on a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, which allows for the cleavage of the final peptide from the solid support under conditions that do not remove many common side-chain protecting groups.

Materials:

-

2-chlorotrityl chloride resin

-

This compound

-

Fmoc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine

-

Coupling reagents (e.g., HATU, HBTU)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Diethyl ether

Protocol:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the 2-chlorotrityl chloride resin in DCM in a peptide synthesis vessel for at least 30 minutes.

-

Dissolve this compound (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Linear Peptide Chain Elongation (Fmoc-SPPS):

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete deprotection.[1]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the linear sequence.

-

-

Orthogonal Deprotection of the Ornithine Side Chain:

-

After the linear peptide has been assembled, treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

To remove the Boc group from the D-ornithine, treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

-

On-Resin Cyclization:

-

Activate the C-terminal carboxylic acid by adding a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF to the resin.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

-

-

Cleavage and Final Deprotection:

-

Wash the resin with DMF and DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-4 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Lyophilize the crude peptide to obtain a fluffy white powder.

-

-

Purification and Analysis:

-

Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

-

Caption: Workflow for cyclic peptide synthesis using this compound.

Applications in Drug Discovery and Development

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[11] Their constrained conformation often leads to:

-

Enhanced Metabolic Stability: The cyclic structure protects the peptide backbone from degradation by exopeptidases.[12]

-

Improved Receptor Affinity and Selectivity: The reduced conformational flexibility of cyclic peptides can lead to a more precise fit with their biological targets.[13]

-

Increased Cell Permeability: In some cases, cyclization can improve the ability of a peptide to cross cell membranes.[13]

The incorporation of ornithine, facilitated by reagents like this compound, provides a versatile strategy for peptide cyclization.[9] This has been instrumental in the development of novel cyclic peptide drugs targeting a wide range of diseases.

Conclusion

This compound is a powerful and versatile building block in modern peptide chemistry. Its orthogonal protection scheme provides the synthetic chemist with a high degree of control, enabling the construction of complex peptide architectures such as branched and cyclic peptides. As the demand for more sophisticated and stable peptide therapeutics continues to grow, the strategic application of reagents like this compound will remain a cornerstone of innovation in drug discovery and development.

References

-

Kim, H., & Cho, H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules and Cells, 41(11), 947–955. Retrieved from [Link]

-

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). The coming of age of cyclic peptide drugs: an update on discovery technologies. Expert Opinion on Drug Discovery, 16(5), 469-482. Retrieved from [Link]

-

Baumann, M. (2024). Cyclic Peptides for Drug Development. Angewandte Chemie International Edition, 63(3), e202308251. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 195-204. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

van Heel, A. J., et al. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

-

van Heel, A. J., et al. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

-

Bregant, S., & Tabor, A. B. (2005). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. The Journal of Organic Chemistry, 70(7), 2430–2438. Retrieved from [Link]

-

Mohd Mustapa, M. F., et al. (2003). Synthesis of orthogonally protected lanthionines. The Journal of Organic Chemistry, 68(21), 8185–8192. Retrieved from [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Cyclic Peptides for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 7. biosynth.com [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]

- 12. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]

- 13. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Boc-D-Orn(Fmoc)-OH in DMF and Other Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-tert-Butoxycarbonyl-N-δ-fluorenylmethyloxycarbonyl-D-ornithine (Boc-D-Orn(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Addressed to researchers, chemists, and professionals in drug development, this document delves into the quantitative and qualitative solubility of this reagent in N,N-Dimethylformamide (DMF) and other pertinent organic solvents. We will explore the underlying physicochemical principles governing its solubility, provide validated experimental protocols for solubility determination and solution preparation, and offer expert troubleshooting advice to mitigate common challenges encountered during its application in automated and manual peptide synthesis.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally dependent on the efficient and complete reaction of protected amino acids at each coupling step. This compound is a specialized amino acid derivative used to incorporate a D-ornithine residue into a peptide sequence, often for creating specific structural motifs or for subsequent side-chain modification. The solubility of this building block in the reaction solvent is not a trivial parameter; it is a critical variable that directly dictates coupling efficiency, reaction kinetics, and the ultimate purity of the synthesized peptide.

Inadequate solubility can lead to several deleterious outcomes:

-

Precipitation: The amino acid can precipitate in the solvent delivery lines of automated synthesizers, causing blockages and synthesis failure.[1]

-

Reduced Molar Concentration: Undissolved material lowers the effective concentration of the activated amino acid available for coupling, leading to incomplete reactions.

-

Formation of Deletion Sequences: A failed coupling results in a peptide chain missing the intended amino acid, a significant and often hard-to-remove impurity.

-

Aggregation: Poor solvation can contribute to the aggregation of the growing peptide chain on the solid support, hindering subsequent deprotection and coupling steps.[2]

Therefore, a thorough understanding of the solubility profile of this compound is paramount for protocol optimization, troubleshooting, and ensuring the synthesis of high-quality peptides. This guide serves as an authoritative resource to that end.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structure. This compound possesses distinct functional groups that contribute to its overall polarity and interaction with different solvents.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₃₀N₂O₆ | [3][4][5] |

| Molecular Weight | 454.5 g/mol | [3][5] |

| Appearance | White to off-white powder/crystalline solid | [3] |

| Purity | ≥98% (HPLC/TLC) | [3][4] |

| UV λmax | ~265 nm | [3] |

The structure contains a bulky, nonpolar Fmoc group and a slightly less hydrophobic Boc group, which dominate its character, rendering it poorly soluble in aqueous solutions but favoring dissolution in polar aprotic organic solvents.[6]

Caption: Figure 1: Key functional groups of this compound.

Solubility Profile in SPPS Solvents

N,N-Dimethylformamide (DMF) is the most prevalent solvent in Fmoc-based SPPS due to its excellent solvating properties for protected amino acids and resins.[7][8] N-Methyl-2-pyrrolidone (NMP) is another common and effective alternative.[2]

| Solvent | Type | Solubility of this compound | Notes | Source(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent / Clearly Soluble | Standard solvent for SPPS. Quantitative data indicates ~30 mg/mL. Another source notes 1 mmole (454.5 mg) is clearly soluble in 2 mL, suggesting a solubility of >227 mg/mL . | [3][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Quantitative data indicates ~30 mg/mL . Often used as a co-solvent to enhance solubility in DMF. | [1][3][9] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | A strong alternative to DMF, sometimes superior for solvating hydrophobic sequences during synthesis. | [1][2][7] |

| Dichloromethane (DCM) | Nonpolar | Limited / Poor | Generally a poor solvent for Fmoc-amino acids. More common in Boc-chemistry protocols. | [6][7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be used in solvent mixtures but is less effective than DMF or NMP. Has been explored as a greener alternative to DMF. | [6][10] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Similar to THF, it has been investigated as a potential replacement for DMF. | [10] |

| Aqueous Buffers (e.g., PBS) | Aqueous | Sparingly Soluble / Insoluble | The hydrophobic protecting groups prevent significant dissolution. Solubility is ~0.2 mg/mL in a 1:4 DMSO:PBS mixture. | [3] |

Expert Interpretation: The data indicates that this compound is highly soluble in DMF, the industry-standard solvent. A concentration of 0.5 M (approx. 227 mg/mL), as implied by supplier data[4], is well above the typical concentrations (0.2 M to 0.5 M) used in automated peptide synthesizers. However, precipitation issues can still arise due to factors beyond intrinsic solubility, such as solvent quality and temperature.[1]

Experimental Protocol: Quantitative Solubility Determination

To validate solubility in a specific solvent batch or a novel solvent system, a quantitative determination is essential. The following protocol describes a robust method using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Peptide synthesis-grade solvent (e.g., DMF)

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Thermostatic shaker/incubator

-

Centrifuge capable of handling organic solvents

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector (set to 265 nm) and a C18 column

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 300 mg) to a known volume of the solvent (e.g., 1.0 mL) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains.

-

Vortex the mixture vigorously for 2-3 minutes to create a suspension.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a standard laboratory temperature (e.g., 25°C).

-

Allow the suspension to equilibrate for a minimum of 24 hours to ensure saturation is reached. Continuous gentle agitation is recommended.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

-

-

Sample Preparation for HPLC:

-

Perform a serial dilution of the supernatant with a suitable mobile phase (e.g., 1:100 followed by another 1:100 for a total 1:10,000 dilution) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of this compound by comparing its peak area against a pre-established calibration curve prepared from known standards.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the quantitative solubility.

-

Caption: Figure 2: Experimental workflow for solubility measurement.

Practical Protocols and Troubleshooting

5.1. Standard Protocol for Preparing this compound Solution for SPPS

This protocol ensures complete dissolution for use in automated synthesizers.

Objective: To prepare a 0.2 M solution of this compound in DMF.

-

Weighing: Accurately weigh the required amount of this compound (e.g., for 10 mL of 0.2 M solution, weigh 0.909 g).

-

Solvent Addition: Add approximately 80% of the final volume of high-purity, amine-free DMF.[1]

-

Mixing: Vortex the mixture vigorously for 2-3 minutes. Visual inspection should show most of the solid has dissolved.

-

Sonication (If Necessary): If particles remain, place the vial in a sonicator bath for 5-10 minutes.[1] Sonication uses ultrasonic waves to break up aggregates and accelerate dissolution.

-

Gentle Warming (Optional): If sonication is insufficient, gently warm the solution to 30-40°C while mixing.[1] Do not overheat, as this can promote degradation of the Fmoc group.

-

Final Volume Adjustment: Once fully dissolved, allow the solution to cool to room temperature and add DMF to the final target volume.

5.2. Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Action(s) |

| Precipitation in Vial or Synthesizer Lines | 1. Solvent Quality: DMF has degraded, releasing dimethylamine.[1][7]2. Concentration Too High: The solution is supersaturated for the ambient conditions.3. Temperature Drop: Lab temperature has decreased, reducing solubility.[1] | 1. Use a fresh bottle of high-purity, peptide-synthesis grade DMF. Degas if necessary.2. Prepare a slightly more dilute solution (e.g., 0.18 M).3. Ensure the lab environment is temperature-controlled. If precipitation is observed, gently warm and sonicate the solution before use. |

| Incomplete Dissolution | 1. Insufficient Mixing: Aggregates have not been fully broken down.2. Poor Solvent Quality: Contaminants in the solvent are inhibiting dissolution. | 1. Increase vortexing time and utilize sonication as described in the standard protocol.2. Add a small percentage of DMSO (e.g., 9:1 DMF:DMSO) to the solvent mixture to improve solvating power.[1] |

Conclusion

This compound demonstrates excellent solubility in DMF and NMP, the primary solvents for solid-phase peptide synthesis. While quantitative values vary between sources, its solubility is well above the concentrations typically required for efficient coupling reactions. Challenges such as precipitation are more often linked to external factors like solvent quality, concentration, and temperature rather than the intrinsic properties of the compound itself. By employing robust dissolution protocols involving vigorous mixing, sonication, and the use of high-purity solvents, researchers can reliably prepare clear, stable solutions of this compound, ensuring its effective incorporation into synthetic peptides and contributing to the successful outcome of their research and development endeavors.

References

- Vertex AI Search. MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. Accessed December 12, 2025.

- Sigma-Aldrich. Fmoc-D-Orn(Boc)-OH Novabiochem. Accessed December 12, 2025.

- AAPPTec. Solvents for Solid Phase Peptide Synthesis. Accessed December 12, 2025.

- BenchChem. Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers. Accessed December 12, 2025.

- Royal Society of Chemistry. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry. Accessed December 12, 2025.

- Cayman Chemical. PRODUCT INFORMATION - Boc-Orn(Fmoc)-OH. Accessed December 12, 2025.

- National Institutes of Health. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC. Accessed December 12, 2025.

- Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Accessed December 12, 2025.

- Sigma-Aldrich. Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4. Accessed December 12, 2025.

- CP Lab Chemicals. This compound, min 98%, 1 gram. Accessed December 12, 2025.

- Cayman Chemical. Boc-Orn(Fmoc)-OH (CAS 150828-96-9). Accessed December 12, 2025.

- BenchChem. An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH. Accessed December 12, 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biotage.com [biotage.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Storage and stability recommendations for Boc-D-Orn(Fmoc)-OH

An In-Depth Technical Guide Topic: Storage and Stability Recommendations for Boc-D-Orn(Fmoc)-OH

Abstract

Nα-Boc-Nδ-Fmoc-D-ornithine, or this compound, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for constructing peptides with unnatural D-amino acid configurations and for side-chain modifications. The integrity of this reagent is paramount for the successful synthesis of pure, full-length peptides. This guide provides a comprehensive analysis of the optimal storage and handling procedures for this compound, grounded in the chemical principles of its constituent protecting groups. We will explore the causality behind recommended protocols, detail potential degradation pathways, and offer validated methodologies for ensuring long-term stability and purity. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for reproducible and high-fidelity peptide synthesis.

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is the first step toward establishing a robust storage and handling strategy. The molecule incorporates two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-side-chain amino group. This specific arrangement is less common than its L-isomer or the version with the protecting groups swapped, and it is crucial for specific synthetic strategies.

| Property | Value | Source(s) |

| Chemical Name | N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | [1][2] |

| Synonyms | Nα-Boc-Nδ-Fmoc-D-ornithine | [2] |

| CAS Number | 163336-15-0 (D-isomer); 150828-96-9 (L-isomer) | [1][2] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [1][2] |

| Molecular Weight | 454.5 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid or powder | [3][4] |

| Purity (Typical) | ≥98% by HPLC | [1][3] |

| Solubility | Soluble in DMF (~30 mg/mL) and DMSO (~30 mg/mL); sparingly soluble in aqueous buffers. | [1][3] |

The Chemical Basis for Stability: A Tale of Two Protecting Groups

The stability of this compound is dictated by the chemical lability of its protecting groups. An effective storage protocol is one that rigorously excludes the conditions that can lead to their premature cleavage.

-

The Fmoc Group (Base-Labile): The fluorenylmethyloxycarbonyl group is notoriously susceptible to cleavage by bases. Even weak amines present as impurities in solvents like dimethylformamide (DMF) can slowly deprotect the δ-amino group over time, especially in solution.[5] This necessitates the use of high-purity, amine-free solvents during experimental use.

-

The Boc Group (Acid-Labile): The tert-butyloxycarbonyl group is stable to the basic conditions required for Fmoc-SPPS but is readily cleaved by acids.[6] While the solid compound is not typically exposed to strong acids during storage, atmospheric moisture can combine with acidic gases (like CO₂) or residual acidic impurities to create a microenvironment that could, over extended periods, compromise the Boc group. Hydrolysis is a primary concern.[7]

Therefore, the core objective of any storage strategy is to mitigate exposure to moisture, bases, and acids .

Recommended Storage Protocols: From Receipt to Long-Term Archiving

Upon receipt, the compound should be immediately transferred to appropriate storage. While it is often shipped at ambient temperature for short durations, long-term stability is only achieved under controlled conditions.[1][5]

Workflow for Handling and Storage

The following diagram outlines the critical decision points and actions from receiving the compound to its use in synthesis.

Caption: Workflow for handling this compound.

Quantitative Storage Recommendations

Adherence to validated temperature and atmospheric conditions is non-negotiable for preserving the compound's integrity over its specified shelf life.

| Condition | Recommendation | Rationale & Causality | Source(s) |

| Long-Term Storage | -20°C in a tightly sealed container. | Significantly slows kinetic degradation pathways. At this temperature, the compound has a demonstrated stability of at least 4 years. | [1][3] |

| Short-Term Storage | 2-8°C is acceptable for temporary storage. | Slows degradation relative to room temperature but is not sufficient for multi-year preservation. | [8] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) and in a desiccated environment . | Minimizes exposure to atmospheric moisture, which can cause hydrolysis of the protecting groups, and oxygen, which can lead to oxidative side products. | [7][9] |

| Light Exposure | Store in the dark or in an amber vial. | Protects the fluorenyl moiety of the Fmoc group, which can be susceptible to photochemical reactions. | [10] |

| Solution Storage | Not recommended. Prepare solutions fresh. If unavoidable, store at -20°C or -80°C for a very limited time (e.g., < 1 day for aqueous, < 1 month for organic). | Degradation is much faster in solution. Aqueous solutions are particularly unstable. Storing organic stock solutions requires rigorously anhydrous solvents. | [3][5] |

Protocols for Maintaining Stability During Use

Contamination and degradation often occur during handling. The following protocols are designed as self-validating systems to minimize these risks.

Protocol 1: Weighing and Preparing Stock Solutions

-

Equilibration: Transfer the sealed container from the -20°C freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.

-

Causality: This crucial step prevents atmospheric water from condensing onto the cold, hygroscopic powder when the container is opened, which is a primary vector for hydrolytic degradation.[9]

-

-

Dispensing: Once equilibrated, open the container in a controlled environment, preferably a chemical fume hood with low humidity. Quickly weigh the desired amount of the crystalline solid into a clean, dry vial.

-

Resealing: Before resealing the primary container, gently purge the headspace with a stream of dry argon or nitrogen. Seal the cap tightly and reinforce with Parafilm.

-

Return to Storage: Immediately return the primary container to the -20°C freezer.

-

Dissolution: To the freshly weighed solid, add high-purity, anhydrous-grade solvent (e.g., DMF). Gentle vortexing or sonication may be used to ensure complete dissolution.

-

Trustworthiness: Using a new or properly stored bottle of anhydrous solvent ensures that contaminants (water, amines) are not introduced, which could compromise the experiment.[5]

-

-

Usage: Use the resulting solution immediately for the coupling reaction. Do not store solutions, especially in open autosampler vials.[3]

Potential Degradation Pathways

Understanding how the molecule can degrade helps in recognizing the importance of the recommended protocols. Improper storage can lead to the formation of impurities that compromise peptide synthesis.

Caption: Potential degradation pathways for this compound.

These degradation products can lead to failed couplings (if the α-amino group is deprotected) or undesired side-chain reactions (if the δ-amino group is deprotected), ultimately reducing the yield and purity of the target peptide.

Experimental Workflow: Purity and Stability Assessment

Labs should periodically verify the purity of their stored amino acid derivatives, especially for long-term projects or when troubleshooting failed syntheses. A simple reverse-phase HPLC analysis is an effective method.

Protocol 2: HPLC Method for Purity Assessment

-

Sample Preparation: Prepare a fresh solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[5]

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 30% B to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Analysis: Inject the sample and analyze the chromatogram. A high-purity sample should exhibit a single major peak. The presence of additional peaks may indicate degradation (e.g., premature deprotection of Fmoc or Boc groups). Compare the chromatogram to a reference standard or the initial certificate of analysis if available.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

- MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. (2019, September 27).

-

Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

-

Reddit. (2021, September 4). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. kilobio.com [kilobio.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

The Art of Selectivity: A Technical Guide to Orthogonal Protecting Groups in Peptide Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate discipline of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. This in-depth technical guide navigates the core principles and practical applications of orthogonal protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the causality behind the selection of specific protecting group strategies, moving beyond a mere recitation of protocols to provide field-proven insights. This guide is structured to serve as a self-validating system, where the logic behind each experimental choice is elucidated, empowering researchers to not only execute but also to innovate. Through a comprehensive exploration of the major orthogonal schemes, advanced and specialized protecting groups, and their application in the synthesis of complex peptides, this document aims to be an authoritative resource for professionals in peptide research and drug development.

The Imperative for Orthogonal Protection in Peptide Synthesis

The synthesis of a peptide is a systematic process of forming amide bonds between amino acids in a predefined sequence.[1] However, the constituent amino acids possess a variety of reactive functional groups in their side chains, in addition to the α-amino and α-carboxyl groups that participate in peptide bond formation. Without a strategy to temporarily mask these reactive sites, a chaotic mixture of branched, truncated, and otherwise modified peptides would result.[2] This is where the concept of "protection" becomes critical.

Protecting groups are chemical moieties that are reversibly attached to functional groups to render them inert to specific reaction conditions.[3] The ideal protecting group exhibits the following characteristics:

-

Ease of Introduction: It can be readily and selectively introduced onto the desired functional group.

-

Stability: It remains intact under the conditions required for peptide bond formation and the deprotection of other protecting groups.

-

Ease of Removal: It can be removed in high yield under mild conditions that do not compromise the integrity of the newly formed peptide.[4]

The true power in peptide synthesis, however, lies not just in protection, but in orthogonal protection. This principle, fundamental to the synthesis of complex peptides, involves the use of multiple classes of protecting groups within the same synthetic scheme, where each class can be removed by a specific set of chemical conditions without affecting the others.[5][6] This allows for the selective deprotection of specific sites on the peptide, enabling a wide array of modifications such as branching, cyclization, and the attachment of various conjugates.[7]

The Major Orthogonal Strategies: A Tale of Two Chemistries

Two primary orthogonal protection schemes have dominated the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy. The choice between these is a critical decision dictated by the nature of the target peptide, its length, hydrophobicity, and the presence of sensitive residues.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethoxycarbonyl (Fmoc) / tert-butyl (tBu) strategy is the most widely used method in modern SPPS, primarily due to its use of milder deprotection conditions.[7]

-

α-Amino Protection: The α-amino group is protected by the base-labile Fmoc group.

-

Side-Chain Protection: The side-chain functional groups are protected by acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu ethers for Ser/Thr/Tyr, Boc for Lys/Trp, and tBu esters for Asp/Glu).[1]

The orthogonality lies in the differential lability of the protecting groups: the Fmoc group is removed by a base (typically a solution of piperidine in DMF), while the tBu-based side-chain protecting groups are stable to these conditions and are removed at the end of the synthesis with a strong acid (typically trifluoroacetic acid, TFA).[8]

Diagram: The Orthogonality of the Fmoc/tBu Strategy

Caption: Workflow of the Fmoc/tBu orthogonal protection strategy in SPPS.

The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc) / benzyl (Bzl) strategy, pioneered by Merrifield, relies on graded acid lability.

-

α-Amino Protection: The α-amino group is protected by the acid-labile Boc group.

-

Side-Chain Protection: Side chains are protected by benzyl-based groups, which are also acid-labile but require much stronger acidic conditions for removal.[1]

In this "quasi-orthogonal" scheme, the Boc group is removed at each cycle with a moderate acid like TFA, while the benzyl-based side-chain protecting groups remain intact. The final cleavage and deprotection of the side chains are achieved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While effective, the harsh final cleavage conditions can be detrimental to sensitive peptides.

A Toolkit of Selectivity: Specialized Orthogonal Protecting Groups

Beyond the two major strategies, a diverse array of "auxiliary" orthogonal protecting groups are indispensable for the synthesis of complex and modified peptides. These groups are stable to both the conditions of Fmoc/tBu and Boc/Bzl strategies and can be removed by highly specific chemical or physical stimuli.

Allyl-Based Protecting Groups: Alloc and Allyl Esters

The allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids are valuable tools for orthogonal protection.[7] They are stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu and Boc removal. Their removal is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[9] This allows for on-resin modifications, such as the formation of a lactam bridge for peptide cyclization.[10]

Dde and ivDde: Hydrazine-Labile Protection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) groups are used to protect the side-chain amino groups of lysine and ornithine.[11] They are stable to both piperidine and TFA but are selectively cleaved by treatment with a dilute solution of hydrazine (typically 2% in DMF).[12] This orthogonality is frequently exploited for the synthesis of branched peptides and for the site-specific attachment of labels or other molecules.[12][13]

Trityl-Based Protecting Groups: Mtt, Mmt, and Trt

The 4-methyltrityl (Mtt), 4-methoxytrityl (Mmt), and trityl (Trt) groups are highly acid-labile protecting groups used for the side chains of various amino acids, including Lys, Orn, His, Cys, Ser, Thr, and Tyr.[1] Their lability to acid is graded, with Trt being the most labile and Mtt the least. They can be selectively removed under very mild acidic conditions (e.g., 1% TFA in DCM) in the presence of a scavenger like triisopropylsilane (TIS), while tBu-based protecting groups remain intact.[14][15] This allows for precise on-resin modifications.

Photolabile Protecting Groups: A Light-Triggered Release

Photolabile protecting groups (PLPGs) offer a unique level of orthogonality, as they are cleaved by UV light at a specific wavelength, conditions that do not affect most other protecting groups.[16] Examples include the 2-nitrobenzyl (Nb) and 2-(o-nitrophenyl) propan-1-ol (Npp-OH) groups.[10][16] This strategy is particularly useful for the synthesis of peptide arrays and for applications requiring spatiotemporal control over deprotection.

Enzyme-Labile Protecting Groups: Biocatalytic Specificity

For ultimate selectivity, enzyme-labile protecting groups can be employed. These groups are designed to be substrates for specific enzymes, allowing for their removal under exceptionally mild, aqueous conditions. For instance, a C-terminal peptide ester can be selectively cleaved by an esterase, or an N-terminal protecting group can be designed to be a substrate for a specific protease.[17][18] This approach is particularly valuable in the chemoenzymatic synthesis of peptides and proteins.

Quantitative Comparison of Orthogonal Protecting Groups

The selection of an appropriate orthogonal protecting group is a critical decision that requires a quantitative understanding of their properties. The following table provides a comparative summary of the deprotection conditions and typical performance of some common orthogonal protecting groups used in Fmoc-based SPPS.

| Protecting Group | Protected Functionality | Deprotection Reagent(s) | Typical Conditions | Typical Yield | Orthogonal To |

| Alloc | Amine (Lys, Orn) | Pd(PPh₃)₄, PhSiH₃ | Room temp, 1-2 h | >95% | Fmoc, tBu, Boc |

| Allyl Ester | Carboxylic Acid (Asp, Glu) | Pd(PPh₃)₄, PhSiH₃ | Room temp, 1-2 h | >95% | Fmoc, tBu, Boc |

| Dde/ivDde | Amine (Lys, Orn) | 2-4% Hydrazine in DMF | Room temp, 3-10 min (x3) | >95%[12] | Fmoc, tBu, Boc |

| Mtt | Amine (Lys, Orn), etc. | 1-2% TFA in DCM, TIS | Room temp, 30-60 min | >90%[15] | Fmoc, tBu, Boc |

| Trt | Amine, Thiol, Hydroxyl | 1% TFA in DCM, TIS | Room temp, 5-15 min | >95% | Fmoc, tBu, Boc |

| Photolabile (e.g., Npb-OH) | Carboxylic Acid | UV light (365 nm) | Varies with intensity | High | Most chemical reagents |

| Enzyme-Labile | Varies | Specific Enzyme | Aqueous buffer, pH 7-8 | High | Most chemical reagents |

Experimental Protocols: A Practical Guide

The successful application of orthogonal protecting groups hinges on robust and optimized experimental protocols. The following are detailed, step-by-step methodologies for the deprotection of some key orthogonal protecting groups in the context of Fmoc-based SPPS.

Protocol 1: On-Resin Deprotection of the Alloc Group

-

Resin Swelling: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen).

-

Deprotection Cocktail: Prepare a fresh solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently under the inert atmosphere for 1-2 hours.

-

Washing: Wash the resin thoroughly with DCM (5x), followed by a solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF (5x) and DCM (5x).[19]

Protocol 2: On-Resin Deprotection of the Dde/ivDde Group

-

Resin Swelling: Swell the Dde/ivDde-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Deprotection Cocktail: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Deprotection Reaction: Add the hydrazine solution to the resin and agitate at room temperature for 3-10 minutes.[12]

-

Repeat: Drain the solution and repeat the hydrazine treatment two more times.

-

Washing: Wash the resin extensively with DMF (5-7x) to remove all traces of hydrazine and the cleaved protecting group.

Protocol 3: On-Resin Deprotection of the Mtt Group

-

Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

-

Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) TFA and 5% (v/v) TIS in DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction progress can be monitored by the appearance of a yellow color in the solution, indicating the release of the Mtt cation.[20]

-

Repeat: Drain the solution and repeat the treatment with fresh deprotection cocktail until the solution remains colorless.

-

Washing and Neutralization: Wash the resin with DCM (5x), followed by a 10% solution of diisopropylethylamine (DIEA) in DMF to neutralize the resin, and finally with DMF (5x) and DCM (5x).

Case Study: Synthesis of a Cyclic RGD Glycopeptide

To illustrate the strategic application of orthogonal protecting groups, let's consider the synthesis of a cyclic glycopeptide containing the Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin binding. This hypothetical synthesis will involve the formation of a lactam bridge and the incorporation of a glycosylated amino acid.

Target Peptide: cyclo-[Arg(Pbf)-Gly-Asp(OAll)-Ser(Ac₃-β-D-GlcNAc)-Lys(Alloc)]

Synthetic Strategy:

-

Solid-Phase Synthesis: The linear peptide will be assembled on a Rink Amide resin using Fmoc/tBu chemistry. Key protected amino acids will be: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OAll)-OH, Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH, and Fmoc-Lys(Alloc)-OH. The Pbf group on Arginine and the acetyl groups on the glycan are stable to the final TFA cleavage.

-

Orthogonal Deprotection for Cyclization: After assembly of the linear peptide, the allyl ester on Aspartic acid and the Alloc group on Lysine will be removed simultaneously using a palladium(0) catalyst. This will expose the side-chain carboxyl and amino groups, respectively.

-

On-Resin Cyclization: The newly deprotected side chains will be coupled on-resin using a standard peptide coupling reagent, such as HATU, to form the lactam bridge.

-

Final Cleavage: The cyclic glycopeptide will be cleaved from the resin and the remaining tBu-based protecting groups will be removed using a TFA cleavage cocktail.

Diagram: Synthetic Strategy for a Cyclic RGD Glycopeptide

Caption: A strategic workflow for the synthesis of a complex cyclic glycopeptide.

This case study highlights how a multi-level orthogonal protection strategy enables the precise construction of a complex peptide architecture that would be impossible to achieve with a single class of protecting groups.

Troubleshooting and Side Reactions

Even with a well-designed orthogonal protection strategy, side reactions can occur. A proactive understanding of these potential pitfalls is essential for successful peptide synthesis.

| Side Reaction | Description | Associated Protecting Groups/Conditions | Prevention Strategies |

| Aspartimide Formation | Intramolecular cyclization of Asp residues, leading to the formation of a succinimide ring and potential epimerization. | Fmoc deprotection (piperidine) of Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn). | Use of protecting groups that sterically hinder the cyclization, such as Asp(OMpe) or Asp(ODmab). Use of DBU instead of piperidine for Fmoc deprotection. |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. | Most prevalent with Pro and Gly as the first two amino acids in Fmoc-SPPS. | Use of a sterically hindered resin (e.g., 2-chlorotrityl chloride resin). Couple the third amino acid immediately after the deprotection of the second. |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Can occur during coupling, especially with His and Cys. | Use of additives like HOBt or Oxyma Pure. Protection of the His side chain (e.g., with Trt or Boc). |

| Incomplete Deprotection | Failure to completely remove a protecting group. | Steric hindrance, peptide aggregation. | Increase reaction time, temperature, or reagent concentration. Use microwave-assisted synthesis. |

| Protecting Group Migration | Transfer of a protecting group from one functional group to another. | Dde group can migrate under basic conditions. | Use of the more sterically hindered ivDde group. Strategic placement of Dde-protected residues. |

Conclusion: The Future of Orthogonal Protection

The principle of orthogonal protection is not a static concept but a continually evolving field. The development of new protecting groups with novel cleavage mechanisms, such as those removable by specific enzymes or light, will continue to expand the horizons of peptide synthesis.[16][17] These advancements will enable the creation of increasingly complex and sophisticated peptide-based therapeutics, diagnostics, and research tools. As senior application scientists, it is our responsibility to not only master the existing toolkit of orthogonal protecting groups but also to embrace and contribute to the innovations that will shape the future of peptide science. The ability to selectively manipulate the chemical landscape of a peptide is the key to unlocking its full potential, and orthogonal protection is the master key.

References

-

Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (n.d.). PNAS. Retrieved December 21, 2025, from [Link]

-

Enzymic Protecting Group Techniques. (1994). Chemical Reviews. Retrieved December 21, 2025, from [Link]

- Photocleavable Protecting Groups. (n.d.). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

-

The deprotection of Lys(Mtt) revisited. (2025). ResearchGate. Retrieved December 21, 2025, from [Link]

-

Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications. (2015). NIH. Retrieved December 21, 2025, from [Link]

-

Enzymic Protecting Group Techniques. (n.d.). Chemical Reviews. Retrieved December 21, 2025, from [Link]

-

Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved December 21, 2025, from [Link]

-

A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2022). NIH. Retrieved December 21, 2025, from [Link]

-

The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2025). ResearchGate. Retrieved December 21, 2025, from [Link]